Cas no 81769-69-9 (1H-Imidazole, 1-methyl-4-(trifluoromethyl)-)

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- structure
81769-69-9 structure
Product name:1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
CAS No:81769-69-9
MF:C5H5F3N2
MW:150.101811170578
MDL:MFCD22493225
CID:4201436
PubChem ID:12785667

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
    • 1-Methyl-4-(trifluoromethyl)-1H-imidazole
    • 1-Methyl-4-(trifluoromethyl)-1H-imidazole (ACI)
    • 1-Methyl-4-trifluoromethyl-1H-imidazole
    • SY260140
    • 81769-69-9
    • LYFNAJACLPGPIK-UHFFFAOYSA-N
    • DB-147710
    • MFCD22493225
    • F30347
    • SCHEMBL2611129
    • LHOYXGYFTKKTCZ-UHFFFAOYSA-N
    • 1-methyl-4-(trifluoromethyl)imidazole
    • MDL: MFCD22493225
    • Inchi: 1S/C5H5F3N2/c1-10-2-4(9-3-10)5(6,7)8/h2-3H,1H3
    • InChI Key: LYFNAJACLPGPIK-UHFFFAOYSA-N
    • SMILES: FC(C1=CN(C)C=N1)(F)F

Computed Properties

  • Exact Mass: 150.04048265g/mol
  • Monoisotopic Mass: 150.04048265g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8Ų
  • XLogP3: 0.9

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
F30347-0.25/G
1-METHYL-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE
81769-69-9 95%
0.25g
$349 2023-09-18
Chemenu
CM525751-1g
1-Methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 97%
1g
$442 2024-07-23
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC10522-10g
1-methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 95
10g
$1300 2021-06-26
abcr
AB461323-250mg
1-Methyl-4-(trifluoromethyl)-1H-imidazole; .
81769-69-9
250mg
€676.60 2024-04-16
abcr
AB461323-1g
1-Methyl-4-(trifluoromethyl)-1H-imidazole; .
81769-69-9
1g
€1433.10 2024-04-16
A2B Chem LLC
AI56728-1g
1-Methyl-4-(trifluoromethyl)-1h-imidazole
81769-69-9 95%
1g
$999.00 2024-04-19
Ambeed
A862374-5g
1-Methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 98%
5g
$1276.0 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1687341-1g
1-Methyl-4-(trifluoromethyl)-1H-imidazole
81769-69-9 98%
1g
¥4513.00 2024-07-28
AstaTech
F30347-5/g
1-METHYL-4-(TRIFLUOROMETHYL)-1H-IMIDAZOLE
81769-69-9 95%
5g
$2839 2023-09-18
1PlusChem
1P00IDO8-250mg
1H-Imidazole, 1-methyl-4-(trifluoromethyl)-
81769-69-9 95%
250mg
$436.00 2024-04-21

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetonitrile ;  10 min, rt
Reference
Photochemistry of trifluoromethyl substituted 1-methylpyrazoles
Pavlik, James W.; et al, Journal of Heterocyclic Chemistry, 2004, 41(1), 61-67

Production Method 2

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Reference
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Production Method 3

Reaction Conditions
1.1 -
2.1 Solvents: Acetonitrile ;  10 min, rt
Reference
Photochemistry of trifluoromethyl substituted 1-methylpyrazoles
Pavlik, James W.; et al, Journal of Heterocyclic Chemistry, 2004, 41(1), 61-67

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Reference
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Production Method 5

Reaction Conditions
Reference
Photochemical perfluoroalkylation of imidazoles
Kimoto, Hiroshi; et al, Journal of Organic Chemistry, 1982, 47(15), 2867-72

Production Method 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Bromine
2.1 -
3.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Reference
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

Production Method 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  30 min, rt
Reference
Photochemistry of trifluoromethyl substituted 1-methylpyrazoles
Pavlik, James W.; et al, Journal of Heterocyclic Chemistry, 2004, 41(1), 61-67

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Water
1.2 Reagents: Hexamethylenetetramine ,  Ammonium hydroxide Solvents: Methanol
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Reference
Syntheses of trifluoromethyl heterocycles
Moazzam, Muhammad; et al, Indian Journal of Chemistry, 1988, (11), 1051-3

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Raw materials

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Preparation Products

1H-Imidazole, 1-methyl-4-(trifluoromethyl)- Related Literature

Additional information on 1H-Imidazole, 1-methyl-4-(trifluoromethyl)-

1H-Imidazole, 1-methyl-4-(trifluoromethyl)

1H-Imidazole, 1-methyl-4-(trifluoromethyl), also known by its CAS number 81769-69-9, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the imidazole family, a class of five-membered rings containing two nitrogen atoms. The presence of a trifluoromethyl group at the 4-position and a methyl group at the 1-position imparts unique electronic and structural properties to this molecule, making it highly versatile for various applications.

The synthesis of 1H-Imidazole, 1-methyl-4-(trifluoromethyl) typically involves multi-step organic reactions. One common approach is the condensation of amines with carbonyl compounds, followed by subsequent functionalization to introduce the trifluoromethyl group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. Researchers have also explored the use of microwave-assisted synthesis and continuous flow reactors to optimize reaction conditions and scalability.

One of the most promising applications of 1H-Imidazole, 1-methyl-4-(trifluoromethyl) lies in its use as a building block for drug discovery. The compound's ability to act as a hydrogen bond donor and acceptor makes it an ideal candidate for designing bioactive molecules with potential therapeutic effects. For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory, antitumor, and antimicrobial activities. A recent study published in *Journal of Medicinal Chemistry* highlighted its role as a lead compound in the development of novel kinase inhibitors.

In addition to its pharmaceutical applications, 1H-Imidazole, 1-methyl-4-(trifluoromethyl) has found utility in materials science. Its ability to coordinate with metal ions has led to its use in constructing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit high surface area and porosity, making them suitable for gas storage, catalysis, and sensing applications. A research team from the University of California reported the synthesis of a MOF based on this compound that shows exceptional adsorption capacity for carbon dioxide.

The electronic properties of 1H-Imidazole, 1-methyl-4-(trifluoromethyl) also make it an attractive candidate for optoelectronic devices. Its conjugated system allows for efficient charge transport, which is crucial for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have explored its integration into OLED architectures, demonstrating improved device performance due to its high electron mobility.

From an environmental perspective, 1H-Imidazole, 1-methyl-4-(trifluoromethyl) has been investigated for its potential as a biodegradable additive in polymers. Its ability to enhance polymer stability while maintaining biocompatibility has opened new avenues in sustainable materials development. A collaborative study between researchers from Stanford University and the National Renewable Energy Laboratory demonstrated that incorporating this compound into biodegradable plastics significantly extended their shelf life without compromising their eco-friendly properties.

Despite its numerous applications, the commercial production and use of 1H-Imidazole, 1-methyl-4-(trifluoromethyl) are subject to regulatory considerations. Its classification under various chemical categories necessitates adherence to safety guidelines during handling and disposal. However, ongoing research focuses on improving its production efficiency while minimizing environmental impact.

In conclusion, 1H-Imidazole, 1-methyl-4-(trifluoromethyl) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a versatile building block for drug discovery, materials science, optoelectronics, and sustainable chemistry. As research continues to uncover new functionalities and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing technological and therapeutic innovations.

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